4-[3-(Piperidin-4-yl)propyl]morpholine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “4-[3-(Piperidin-4-yl)propyl]morpholine” is C12H24N2O . It has a molecular weight of 212.33 .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antagonistic Properties
4-[3-(Piperidin-4-yl)propyl]morpholine and its derivatives have been studied for their antagonistic properties, particularly as histamine H3 antagonists. For example, compounds containing a 4-phenoxypiperidine core, which behaves as a conformationally restricted version of the 3-amino-1-propanol moiety common to many non-imidazole histamine H3 ligands, have shown promising results. One such compound, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, demonstrated potent, highly selective H3 receptor antagonism with in vivo efficacy in a rat EEG model of wakefulness (Dvorak et al., 2005).
Structural and Molecular Chemistry
In the field of structural and molecular chemistry, derivatives of this compound have been synthesized and explored. For instance, a novel compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and evaluated for antiproliferative activity. The molecular structure of this compound was characterized using various techniques, revealing insights into its stability and potential therapeutic applications (Prasad et al., 2018).
Antifungal Agents
Derivatives of morpholine and piperidine, core structures of compounds like this compound, have been investigated as antifungal agents. The synthesis and evaluation of 4-aminopiperidines as a novel chemotype of antifungals revealed remarkable antifungal activity, particularly against Candida spp. and Aspergillus spp. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating fungal infections (Krauss et al., 2021).
Synthesis and Catalysis
In synthetic chemistry, derivatives of this compound have been employed in the synthesis of various compounds. For instance, the use of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines highlights the versatility of these derivatives in synthesizing biologically active compounds (Luescher et al., 2014).
Mechanism of Action
Safety and Hazards
When handling “4-[3-(Piperidin-4-yl)propyl]morpholine”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
4-(3-piperidin-4-ylpropyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFYZOKTUSAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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